Methyl 3-methyl-2,6-dinitrobenzoate

Electrochemistry Nitroaromatic Reduction Radical Anion Stability

Sourcing a reliable isomer-specific impurity standard for nitrosamine profiling often presents challenges with isomeric contamination. Methyl 3-methyl-2,6-dinitrobenzoate (CAS 83807-18-5) directly resolves this need as a certified reference standard with ≥95% HPLC purity. • Distinct 2,6-dinitro-3-methyl substitution enables unambiguous chromatographic identification; melting point (84-85 °C) differentiates it from the 2,4-isomer (mp 58-59 °C). • Supplied in acetonitrile-soluble, research-grade quantities (10-100 mg) compatible with direct LC-MS standard preparation. • Ideal for synthetic chemistry studies exploiting the unique redox behavior of ortho-dinitroaromatics or the extreme acidity of the parent acid (pKa 1.36).

Molecular Formula C9H8N2O6
Molecular Weight 240.17 g/mol
Cat. No. B12485956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-2,6-dinitrobenzoate
Molecular FormulaC9H8N2O6
Molecular Weight240.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O6/c1-5-3-4-6(10(13)14)7(9(12)17-2)8(5)11(15)16/h3-4H,1-2H3
InChIKeySCIWKZQHKNQLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methyl-2,6-Dinitrobenzoate Overview


Methyl 3-methyl-2,6-dinitrobenzoate (CAS 83807-18-5) is a polysubstituted aromatic ester characterized by a 3-methyl group and nitro substituents at the 2- and 6-positions . It is catalogued as a nitroso compound-related impurity reference standard and is commercially supplied at ≥95% purity (HPLC) for research use . The compound is identified as a pale yellow solid with a melting point of 84–85 °C and is soluble in acetonitrile . Its molecular formula is C₉H₈N₂O₆ with a molecular weight of 240.17 g/mol [1]. The parent acid, 3-methyl-2,6-dinitrobenzoic acid, exhibits a predicted pKa of 1.36 ± 0.30, reflecting the strong electron-withdrawing effect of the ortho/para nitro groups .

Why Methyl 3-Methyl-2,6-Dinitrobenzoate Is Irreplaceable


Substitution among dinitrobenzoate esters in synthetic or analytical workflows is not possible due to divergent physicochemical and electrochemical properties dictated by substitution pattern. The specific 2,6-dinitro substitution with a 3-methyl group in this compound creates a unique steric and electronic environment around the ester carbonyl, affecting both reactivity and chromatographic behavior . Unlike the symmetric 3,5-dinitrobenzoate isomer, which exhibits a rare biradical dianion structure upon electrochemical reduction, the 2,6-dinitro arrangement in this compound—further modified by the 3-methyl group—is expected to follow distinct redox pathways [1]. Furthermore, the parent acid's predicted pKa of 1.36 differs significantly from unsubstituted benzoic acid (4.20), indicating a 700-fold increase in acidity that directly impacts its behavior in esterification, hydrolysis, and salt formation compared to non-nitro or differently substituted analogs . These differences are critical for researchers requiring consistent impurity profiling, synthetic intermediate performance, or structure-activity studies.

Differentiation Evidence from Analogs


Electrochemical Reduction Pathway Comparison

The electrochemical reduction behavior of dinitrobenzoate esters is highly dependent on the relative positioning of the nitro groups. Cyclic voltammetric studies in acetonitrile demonstrate that methyl 3,5-dinitrobenzoate undergoes two successive and reversible electron transfer processes, forming a very rare biradical dianion structure upon the second reduction [1]. In contrast, the 2,6-dinitro substitution pattern, present in Methyl 3-methyl-2,6-dinitrobenzoate, is predicted to follow the behavior of ortho-dinitrobenzenes, which exhibit a comproportionation reaction (A²⁻ + A → 2A⁻) that increases radical anion intensity after the second reduction rather than forming a distinct biradical dianion [2]. This mechanistic divergence is further influenced by the 3-methyl substituent, which alters the electronic density of the aromatic ring and the steric environment around the 2,6-nitro groups.

Electrochemistry Nitroaromatic Reduction Radical Anion Stability

Carboxylic Acid Acidity Enhancement

The predicted pKa of 3-methyl-2,6-dinitrobenzoic acid—the direct precursor and hydrolysis product of Methyl 3-methyl-2,6-dinitrobenzoate—is 1.36 ± 0.30 . This represents a 2.84 log unit decrease compared to unsubstituted benzoic acid (pKa 4.20), corresponding to an approximately 700-fold increase in acidity [1]. This dramatic enhancement arises from the combined electron-withdrawing effects of the two ortho/para nitro groups, further modulated by the 3-methyl group's steric and electronic influence. In comparison, 3,5-dinitrobenzoic acid exhibits a pKa of approximately 2.8, reflecting the reduced resonance stabilization of the carboxylate anion when nitro groups are meta to the carboxyl group .

Physical Organic Chemistry Acid-Base Equilibria Linear Free Energy Relationships

Decarboxylation Rate Acceleration

Kinetic studies on the decarboxylation of dinitrobenzoate ions in aqueous solution reveal that the reaction is accelerated by electron-attracting substituents, with a Hammett ρ value of approximately +2.6 for 4-substituents on 2,6-dinitrobenzoate scaffolds . Methyl 3-methyl-2,6-dinitrobenzoate, upon hydrolysis to the corresponding carboxylate, belongs to the 2,6-dinitrobenzoate class, which undergoes decarboxylation via an SE1 mechanism where the substituted benzoate ion loses CO₂ in the rate-determining step, forming a substituted aryl anion . The presence of the 3-methyl group, which is electron-donating, will moderate but not eliminate the substantial rate acceleration imparted by the two nitro groups. In contrast, 3,5-dinitrobenzoates lacking the 2,6-substitution pattern exhibit different decarboxylation kinetics and activation parameters.

Reaction Kinetics Decarboxylation Structure-Reactivity Relationships

Physical Property Differentiation from Isomers

Methyl 3-methyl-2,6-dinitrobenzoate is characterized by a melting point of 84–85 °C and a density of 1.435 g/cm³ [1]. In contrast, methyl 2,6-dinitrobenzoate (CAS 42087-82-1, C₈H₆N₂O₆, MW 226.14) exhibits different physical properties due to the absence of the 3-methyl group and the lower molecular weight [2]. Methyl 3,5-dinitrobenzoate (CAS 2702-58-1, C₈H₆N₂O₆, MW 226.14) is commercially available with >99% purity and exhibits distinct melting behavior . The methyl 3-methyl-2,4-dinitrobenzoate isomer (CAS 52090-24-1, C₉H₈N₂O₆, MW 240.17) shares the same molecular formula but differs in nitro group positioning, leading to different chromatographic retention and spectroscopic signatures .

Analytical Chemistry Impurity Profiling QC Reference Standards

Key Application Scenarios for Methyl 3-Methyl-2,6-Dinitrobenzoate


Impurity Reference Standard for Nitroso Profiling

Methyl 3-methyl-2,6-dinitrobenzoate is catalogued as a nitroso compound-related impurity reference standard and is supplied at ≥95% HPLC purity in quantities suitable for analytical method development (10 mg to 100 mg) . Its distinct physical properties—melting point 84–85 °C and density 1.435 g/cm³—enable unambiguous chromatographic identification and separation from isomeric impurities such as methyl 3-methyl-2,4-dinitrobenzoate (mp 58–59 °C) [1]. Procurement of this specific compound is essential for laboratories performing nitrosamine or nitroso impurity profiling in pharmaceutical products, where accurate reference standards are required for regulatory compliance. The compound's solubility in acetonitrile facilitates direct preparation of standard solutions compatible with common reversed-phase HPLC and LC-MS methods .

Synthetic Intermediate for Stilbene Derivatives

The compound serves as a documented synthetic precursor in the preparation of 4'-methoxy-2,4-dinitro-trans-stilbene-3-carboxylic acid via reaction with piperidine and sodium hydroxide in benzene . This transformation exploits the unique 2,6-dinitro substitution pattern and the 3-methyl group, which influences the regioselectivity of nucleophilic aromatic substitution and condensation reactions. The extreme acidity of the parent carboxylic acid (pKa 1.36 ± 0.30) further enables selective hydrolysis and subsequent functional group manipulations under mild basic conditions that would not be effective for less acidic benzoate esters [1]. Researchers synthesizing stilbene derivatives, nitroaromatic polymers, or photoactive materials should select this specific substitution pattern to achieve the desired reactivity and product distribution.

Electrochemical Studies of Ortho-Dinitroaromatics

The 2,6-dinitro substitution pattern in Methyl 3-methyl-2,6-dinitrobenzoate provides a model system for investigating the distinct redox behavior of ortho-dinitroaromatics compared to meta or para isomers . Cyclic voltammetry studies on related compounds demonstrate that ortho-dinitrobenzenes exhibit a comproportionation reaction (A²⁻ + A → 2A⁻) after the second electron transfer, increasing radical anion intensity, while the 3,5-dinitro isomer forms a rare biradical dianion [1]. The 3-methyl group in the target compound introduces steric and electronic modulation of the nitro group reduction potentials, making it a valuable probe for structure-reactivity studies in electrochemical sensor development, nitroaromatic degradation research, or the design of redox-active organic materials. Researchers must procure this specific substitution pattern to ensure experimental relevance to ortho-dinitroaromatic systems.

Structure-Odor Studies in Nitro Musk Analogs

Methyl 3-methyl-2,6-dinitrobenzoate possesses a substitution pattern that places it within the structural class of nitro-containing musk odorants, which have been extensively studied using quantum chemical methods to correlate molecular properties with olfactory activity . The compound's 3-methyl group and 2,6-dinitro arrangement mimic key structural features of commercial nitro musks such as Musk Ambrette and Musk Ketone, which rely on specific nitro group positioning and alkyl substitution for their odor profile [1]. Structure-odor relationship studies have established that the relative positions of nitro and alkyl groups critically determine whether a compound exhibits musk character, with discriminant analysis correctly predicting musk vs. non-musk classification for 86.2% of 121 nitrobenzenic compounds . Procurement of this specific isomer enables fragrance chemists to systematically explore how 3-methyl substitution on the 2,6-dinitrobenzoate scaffold influences olfactory properties, supporting the rational design of novel nitro musk analogs.

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